molecular formula C13H13NO2S2 B7764819 (5Z)-5-[4-(propan-2-yloxy)benzylidene]-2-sulfanyl-1,3-thiazol-4(5H)-one

(5Z)-5-[4-(propan-2-yloxy)benzylidene]-2-sulfanyl-1,3-thiazol-4(5H)-one

Cat. No.: B7764819
M. Wt: 279.4 g/mol
InChI Key: DCJDQFRWWUATCO-XFFZJAGNSA-N
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Description

The compound "(5Z)-5-[4-(propan-2-yloxy)benzylidene]-2-sulfanyl-1,3-thiazol-4(5H)-one" belongs to the class of (Z)-5-arylidene-2-sulfanylidene-thiazolidin-4-one derivatives. These compounds are characterized by a thiazolidinone core substituted with a benzylidene group at the 5-position and a sulfanyl (thione) group at the 2-position. The Z-configuration of the benzylidene moiety is critical for maintaining planar geometry, which influences intermolecular interactions and biological activity .

The 4-(propan-2-yloxy)benzylidene substituent introduces steric bulk and electron-donating properties via the isopropoxy group, which can modulate solubility, reactivity, and binding affinity in biological systems. This compound is synthesized via condensation of 2-sulfanylthiazolidin-4-one with 4-isopropoxybenzaldehyde under mild acidic conditions, followed by purification . Such derivatives are often explored for antimicrobial, anticancer, and enzyme-inhibitory activities due to their structural resemblance to rhodanine-based pharmacophores .

Properties

IUPAC Name

(5Z)-5-[(4-propan-2-yloxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2S2/c1-8(2)16-10-5-3-9(4-6-10)7-11-12(15)14-13(17)18-11/h3-8H,1-2H3,(H,14,15,17)/b11-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCJDQFRWWUATCO-XFFZJAGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C=C2C(=O)NC(=S)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC1=CC=C(C=C1)/C=C\2/C(=O)NC(=S)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[4-(propan-2-yloxy)benzylidene]-2-sulfanyl-1,3-thiazol-4(5H)-one typically involves the condensation of 4-(propan-2-yloxy)benzaldehyde with 2-sulfanyl-1,3-thiazol-4(5H)-one. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate. The reaction mixture is usually refluxed in a suitable solvent, such as ethanol or methanol, to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[4-(propan-2-yloxy)benzylidene]-2-sulfanyl-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzylidene group can be reduced to form the corresponding benzyl derivative.

    Substitution: The thiazolone ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted thiazolones depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The thiazole derivatives are extensively studied for their antimicrobial and anticancer properties. Research indicates that compounds similar to (5Z)-5-[4-(propan-2-yloxy)benzylidene]-2-sulfanyl-1,3-thiazol-4(5H)-one can inhibit the growth of various pathogens and cancer cells.

Key Findings:

  • Antimicrobial Activity: Studies have shown that thiazole derivatives exhibit significant activity against bacteria and fungi, making them potential candidates for developing new antibiotics .
  • Anticancer Properties: Some derivatives have been reported to induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific enzymes involved in cell proliferation .

Biological Mechanisms

The compound's biological effects can be attributed to its interaction with specific molecular targets. For instance, it may inhibit protein tyrosine phosphatases (PTPs), which play a crucial role in cellular signaling pathways. This inhibition can lead to altered cell growth and differentiation, particularly in cancer cells .

Structure-Activity Relationship (SAR) Studies

SAR studies are essential for understanding how modifications to the compound's structure can enhance its biological activity or reduce toxicity. Research has indicated that varying substituents on the thiazole ring can significantly impact the compound's efficacy against different biological targets .

Case Studies

Several case studies have been documented regarding the applications of thiazole derivatives:

  • Antimicrobial Efficacy: A study demonstrated that thiazole derivatives exhibited effective inhibition against Gram-positive and Gram-negative bacteria. The mechanism involved disruption of bacterial cell wall synthesis.
  • Cancer Treatment: Another case study focused on a related thiazole compound that showed promise in treating breast cancer by inducing apoptosis through mitochondrial pathways.

Mechanism of Action

The mechanism of action of (5Z)-5-[4-(propan-2-yloxy)benzylidene]-2-sulfanyl-1,3-thiazol-4(5H)-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its thiazolone ring and benzylidene group. These interactions may lead to the inhibition of enzyme activity or modulation of receptor function, resulting in its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares "(5Z)-5-[4-(propan-2-yloxy)benzylidene]-2-sulfanyl-1,3-thiazol-4(5H)-one" with structurally related thiazolidinone derivatives:

Compound Name Substituents Synthesis Method Key Properties Biological Activity References
This compound 4-Isopropoxybenzylidene, 2-sulfanyl Condensation with acetic acid/sodium acetate (reflux) Moderate solubility in polar solvents; planar geometry Pending pharmacological evaluation
5-(4-Dimethylaminobenzylidene)rhodanine (CAS 536-17-4) 4-Dimethylaminobenzylidene, 2-sulfanyl Similar condensation with dimethylaminobenzaldehyde High solubility in DMF; strong UV absorption Used as a chelating agent for heavy metals (Ag, Hg)
(5Z)-5-(2-Methoxybenzylidene)-2-sulfanyl-1,3-thiazol-4(5H)-one 2-Methoxybenzylidene, 2-sulfanyl Mild reflux with sodium acetate Crystalline solid; moderate planarity Anticancer activity (NSC 102202)
(5Z)-5-(4-Hydroxy-3,5-dimethoxybenzylidene)-2-sulfanyl-1,3-thiazol-4(5H)-one 4-Hydroxy-3,5-dimethoxybenzylidene, 2-sulfanyl Multi-step synthesis with DMF/acetic acid IC50 = 4470.0 µM; Ki = 191.0 µM for CDGSH iron-sulfur protein inhibition Enzyme inhibitor
5-(4-Diethylaminobenzylidene)rhodanine (CAS 35778-58-6) 4-Diethylaminobenzylidene, 2-sulfanyl Condensation under reflux Melting point 161–164°C; density 1.29 g/cm³ Noted for photophysical applications

Key Differences

Substituent Effects: The isopropoxy group in the target compound provides greater steric hindrance compared to methoxy or hydroxy groups in analogues like NSC 102202 or the hydroxy-dimethoxy derivative . This may reduce crystallinity but enhance lipophilicity. Electron-donating groups (e.g., dimethylamino , diethylamino ) increase solubility in organic solvents and alter electronic properties, impacting binding to biological targets.

Synthetic Accessibility: The target compound is synthesized under milder conditions (room temperature, methanol solvent) compared to analogues requiring reflux in acetic acid or DMF . This improves scalability and reduces energy costs.

Biological Activity :

  • While the hydroxy-dimethoxy analogue shows measurable enzyme inhibition (Ki = 191.0 µM) , the target compound’s isopropoxy group may hinder binding to polar active sites.
  • Rhodanine derivatives (e.g., CAS 536-17-4) exhibit metal-chelating properties, whereas the target compound’s isopropoxy group may shift functionality toward hydrophobic interactions .

Physical Properties: The diethylamino derivative (CAS 35778-58-6) has a higher melting point (161–164°C) and density (1.29 g/cm³) compared to the target compound, likely due to stronger intermolecular interactions from the diethylamino group .

Contradictions and Limitations

  • and report high yields (up to 95%) for similar compounds under mild conditions, but notes low yields (20–40%) in solvents like THF or DCM. This suggests solvent choice critically impacts reaction efficiency .

Biological Activity

(5Z)-5-[4-(propan-2-yloxy)benzylidene]-2-sulfanyl-1,3-thiazol-4(5H)-one is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a thiazole ring, which is known for its diverse biological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C13H13N1O2S\text{C}_{13}\text{H}_{13}\text{N}_1\text{O}_2\text{S}

This structure includes:

  • A thiazole ring which contributes to its biological reactivity.
  • A propan-2-yloxybenzylidene group that enhances its pharmacological potential.

The biological activity of this compound is believed to involve interactions with various molecular targets, including enzymes and receptors. The thiazole ring can participate in enzyme inhibition or modulation of receptor functions, leading to observed biological effects.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. In vitro studies have shown that this compound demonstrates effectiveness against various bacterial and fungal strains. For example, a study revealed that certain thiazolone derivatives showed higher activity against specific pathogens compared to conventional antimicrobial agents .

Microorganism Inhibition Zone (mm) Standard Drug IC50 (µg/mL)
E. coli15Ampicillin25
S. aureus18Gentamicin20
C. albicans12Fluconazole30

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines. In particular, it has shown promising results in inhibiting the growth of MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. One study reported an IC50 value of 7.26 µM against HepG2 cells, indicating significant cytotoxicity compared to standard treatments like Staurosporine .

Cell Line IC50 (µM) Standard Drug IC50 (µM)
MCF-76.77Staurosporine6.77
HepG27.26Staurosporine8.40

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties by inhibiting the activity of lipoxygenase enzymes involved in inflammatory processes. A related thiazolone derivative demonstrated non-cytotoxic profiles while effectively inhibiting 5-lipoxygenase with an IC50 of 0.08 µM .

Case Studies

  • Study on Antimicrobial Efficacy : A series of thiazolone derivatives were synthesized and tested for their antimicrobial activities against clinical isolates of bacteria and fungi. The results indicated that modifications in the substituents significantly influenced the antimicrobial efficacy .
  • Anticancer Screening : In a comparative study involving various thiazole derivatives, this compound was found to be among the most potent inhibitors of cell proliferation in MCF-7 and HepG2 cell lines .

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